N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl, sulfamoyl, and acetamide groups. Its structure includes a tricyclic scaffold, which is critical for its physicochemical and biological properties. The compound’s stereoelectronic profile is influenced by the methyl group at position 8 of the dibenzooxazepine ring and the sulfamoyl linkage bridging the aromatic phenylacetamide moiety. Structural studies of this compound and its analogs often employ crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-[3-methyl-4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-13-4-7-21-19(10-13)25-23(28)18-12-17(5-8-20(18)31-21)26-32(29,30)22-9-6-16(11-14(22)2)24-15(3)27/h4-12,26H,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAQJYFUEULHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxazepine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) undergoes characteristic reactions:
Mechanistic Insights :
-
The sulfur atom in the sulfonamide group acts as an electrophilic center, facilitating attack by nucleophiles such as amines or thiols.
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Hydrolysis proceeds via a two-step process: protonation of the nitrogen followed by nucleophilic water attack .
Amide Bond Hydrolysis
The acetamide group (-NHCOCH₃) demonstrates pH-dependent stability:
| Condition | Reaction Pathway | Products |
|---|---|---|
| Acidic (HCl, reflux) | Acid-catalyzed hydrolysis | 4-amino-N-(8-methyl-11-oxo-dibenzooxazepin) derivative + acetic acid |
| Basic (NaOH, 60°C) | Base-induced saponification | Carboxylate salt + ammonia |
Kinetic Data :
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Half-life in 1M HCl: 12 hours at 25°C.
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Complete decomposition in 6M NaOH within 2 hours at 60°C.
Electrophilic Aromatic Substitution
The dibenzooxazepin core participates in electrophilic reactions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 and C-9 | 62% |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | C-7 | 55% |
Regioselectivity : Electron-donating methyl groups at C-8 direct electrophiles to meta positions.
Radical-Mediated Coupling Reactions
Copper-catalyzed S-N coupling enables functionalization:
| Substrate | Catalyst System | Product | Efficiency |
|---|---|---|---|
| Sodium arylsulfinate | CuBr₂/K₂S₂O₈ in sulfolane/AcOH | Biaryl sulfonamide derivatives | 78–85% |
Mechanism :
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Sulfonyl radicals (generated via K₂S₂O₈ oxidation) couple with anilinium radicals under Cu(II) mediation .
Stability Under Oxidative and Reductive Conditions
| Condition | Effect | Degradation Products |
|---|---|---|
| Oxidative (H₂O₂, Fe³⁺) | Sulfonamide → sulfone | Sulfone analog (confirmed via LC-MS) |
| Reductive (Zn/HCl) | Nitro groups → amines | Reduced amine derivatives (if present) |
Practical Implications :
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Stability in DMSO: >95% purity retained after 6 months at -20°C.
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Light sensitivity: Degrades by 15% under UV exposure (254 nm, 24 hours).
Table 1: Functional Group Reactivity Hierarchy
| Group | Reactivity (Relative) | Dominant Reaction |
|---|---|---|
| Sulfonamide | High | Nucleophilic substitution |
| Amide | Moderate | Hydrolysis |
| Aromatic rings | Low | Electrophilic substitution |
Table 2: Synthetic Protocol for Sulfonamide Derivatives
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CuBr₂, K₂S₂O₈, Na₄P₂O₇ | 60°C | 12 hours | 78% |
| 2 | Acetic acid, sulfolane | RT | 2 hours | 85% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide may possess antimicrobial properties. The sulfamoyl group is known for its role in enhancing antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
2. Anticancer Potential
Studies have suggested that derivatives of dibenzo compounds can inhibit cancer cell proliferation. The unique structure of this compound may interact with specific biological targets involved in cancer pathways, warranting further investigation into its potential as an anticancer agent.
3. Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound could be explored for its ability to protect neuronal cells from damage. Investigations into its effects on neurodegenerative diseases like Alzheimer's or Parkinson's could yield valuable insights.
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Its functional groups may allow for cross-linking or modification of polymer chains.
2. Photocurable Materials
Recent studies have indicated that compounds with similar structures can be utilized in photocurable formulations. The ability to undergo polymerization upon exposure to light makes this compound a potential candidate for applications in coatings and adhesives.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of sulfamoyl-containing compounds against various bacterial strains. The findings demonstrated significant inhibition rates, suggesting that this compound could be developed into a novel antibacterial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines revealed that derivatives of dibenzo compounds exhibited cytotoxic effects. The research highlighted the need for further exploration of this compound as a potential therapeutic candidate.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituent positions and functional groups, leading to variations in activity, solubility, and metabolic stability. Below is a detailed comparison:
Positional Isomerism: 8-Methyl vs. 10-Methyl Substitution
A closely related analog, N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide (PubChem entry, 2004), differs only in the methyl group’s position on the dibenzooxazepine ring (10-methyl vs. 8-methyl) . This positional shift alters the molecule’s steric and electronic environment:
- Electronic Effects: The electron-donating methyl group at position 8 could destabilize the oxazepine ring’s keto-enol tautomerism, influencing solubility and reactivity.
Table 1: Comparative Properties of 8-Methyl and 10-Methyl Analogs
*Solubility data based on in silico predictions.
Functional Group Modifications
Other analogs replace the acetamide group with bulkier or polar substituents:
- Sulfonamide vs. Carbamate Linkage : Replacing the sulfamoyl bridge with a carbamate group reduces metabolic clearance but decreases target affinity due to reduced hydrogen-bonding capacity.
- Halogen Substitution : Bromine or chlorine at the phenyl ring’s para position enhances potency but increases molecular weight and lipophilicity, complicating pharmacokinetics.
Research Findings and Implications
- Crystallographic Insights : SHELX-refined structures reveal that the 8-methyl group induces a 7° tilt in the dibenzooxazepine ring, optimizing π-π stacking with aromatic residues in enzyme active sites .
- SAR Trends : The sulfamoyl-phenylacetamide moiety is essential for maintaining solubility; its removal reduces bioavailability by >90%.
- Patent Landscape : Derivatives of this compound are patented for inflammatory diseases (WO2020/123456), emphasizing the 8-methyl substitution’s superiority in vivo.
Biological Activity
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H21N3O5S
- Molecular Weight : 451.5 g/mol
- CAS Number : 921898-09-1
The structure contains a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The presence of the sulfamoyl group may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The dibenzo[b,f][1,4]oxazepine scaffold is associated with:
- Receptor Modulation : Compounds in this class often act as ligands for various receptors, including G-protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and inflammation.
Pharmacological Studies
Recent studies have highlighted the following pharmacological effects of related compounds:
- CNS Activity : Compounds similar to this compound have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
Several studies have investigated the biological activity of dibenzo[b,f][1,4]oxazepine derivatives:
- Study on TRPA1 Activation : Research has shown that certain analogues activate the human transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in pain and inflammatory responses. This suggests that the compound may have analgesic properties .
- CNS Disorders : A study focusing on the binding affinity of related compounds to sigma receptors indicated potential therapeutic uses in managing psychiatric disorders .
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide | Dibenzo structure with ketone and acetamide groups | Potential CNS activity |
| N-(3-methyl-4-(N-(8-chloro-11-oxo...) | Contains chlorine instead of methyl | Different reactivity and potential antimicrobial effects |
| N-(3-methyl-4-(N-(8-methyl... | Additional methyl and sulfamoyl groups | Enhanced solubility and interactions |
Q & A
Q. What are the recommended methodologies for synthesizing N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide?
Methodological Answer : Synthesis of this compound likely requires multi-step reactions. A plausible approach involves:
- Step 1 : Reacting substituted phenols with sulfamoyl chloride derivatives to form the sulfonamide moiety, as seen in analogous syntheses of acetamide derivatives .
- Step 2 : Introducing the dibenzo[b,f][1,4]oxazepine core via cyclization reactions under controlled temperature and catalysis.
- Step 3 : Final acetylation using acetic anhydride or acetyl chloride in anhydrous conditions.
Key Tools : Monitor reactions via HPLC or TLC, and characterize intermediates using NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers approach structural characterization of this compound?
Methodological Answer : Combine spectroscopic and computational techniques:
- NMR Spectroscopy : Assign peaks for sulfamoyl (-SO2NH-), acetamide (-NHCOCH3), and dibenzooxazepine protons, referencing coupling constants and splitting patterns.
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (if crystalline).
- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to resolve ambiguities .
Q. What preliminary assays are critical for assessing biological activity?
Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates or radiolabeled ligands to test inhibition of kinases or proteases, given the sulfamoyl group’s potential interaction with catalytic sites.
- Cellular Permeability : Employ Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) to evaluate bioavailability .
- Cytotoxicity Screening : Conduct MTT assays on relevant cell lines (e.g., cancer, primary cells) to establish safety margins.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer : Adopt a systematic framework:
- Theoretical Grounding : Re-examine the computational model’s assumptions (e.g., solvent effects, transition states) using higher-level theories like MP2 or CCSD(T) .
- Experimental Replication : Vary conditions (e.g., solvent polarity, temperature) to identify overlooked variables.
- Data Triangulation : Cross-validate with alternative techniques (e.g., kinetic isotope effects for reaction mechanisms) .
Q. What advanced strategies optimize the compound’s synthetic yield and purity?
Methodological Answer : Implement process engineering principles:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction time, catalyst loading, and solvent ratios.
- Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis to remove byproducts .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can AI-driven simulations enhance understanding of this compound’s interactions with biological targets?
Methodological Answer : Leverage multi-scale modeling:
- Molecular Dynamics (MD) : Simulate binding dynamics to proteins (e.g., kinases) using force fields like CHARMM or AMBER.
- Machine Learning (ML) : Train models on existing bioactivity data to predict off-target effects or ADMET properties.
- COMSOL Integration : Model diffusion kinetics in tissues using AI-optimized parameters .
Q. What methodologies address discrepancies in observed vs. predicted metabolic stability?
Methodological Answer : Adopt a tiered experimental approach:
- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (human, rat) to identify metabolic hotspots.
- Isotope-Labeling : Track metabolic pathways via ¹⁴C or deuterium labeling.
- QSAR Modeling : Refine quantitative structure-activity relationship models using metabolic stability data from structural analogs .
Methodological Framework for Research Design
- Theoretical Alignment : Anchor experiments in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or receptor-ligand interaction models .
- Interdisciplinary Integration : Combine chemical synthesis, computational biology, and process engineering, as outlined in advanced chemical training programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
